2-Methyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanenitrile
Overview
Description
“2-Methyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanenitrile” is a chemical compound. It’s related to “4,4,5,5-Tetramethyl-1,3,2-dioxaborolane”, which is used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .
Scientific Research Applications
Synthesis and Structural Analysis
The compounds including 2-Methyl-2-(3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Phenyl)Propanenitrile are primarily used as boric acid ester intermediates in chemical synthesis. Their synthesis often involves multi-step reactions, and their structures are typically confirmed using techniques such as FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. Density functional theory (DFT) is frequently employed to calculate and confirm molecular structures, showing consistency with crystal structures determined by X-ray diffraction (Huang et al., 2021).
Physicochemical Properties and Molecular Analysis
Detailed analysis of the molecular electrostatic potential and frontier molecular orbitals of these compounds has been conducted using DFT. This provides insights into various physicochemical properties, aiding in understanding the interaction potentials of these compounds (Huang et al., 2021).
Application in Hydrogen Peroxide Vapor Detection
One novel application of derivatives of these compounds is in the detection of hydrogen peroxide vapor, a key indicator of peroxide-based explosives. Specific functional groups can be introduced to enhance the reactive activity of the boron ester or acid groups in these compounds, improving their sensitivity and response time in detecting hydrogen peroxide vapor (Fu et al., 2016).
Applications in Fluorescence and Nanoparticle Synthesis
These compounds have been utilized in the synthesis of nanoparticles and in the development of fluorescent materials. They are crucial in creating polymers and copolymers with specific optical properties, useful in a variety of applications ranging from sensing to imaging (Fischer et al., 2013).
Mechanism of Action
Target of Action
Compounds with similar structures, such as 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, are known to be used in borylation reactions . They interact with alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .
Mode of Action
The compound interacts with its targets through a process known as borylation. In this process, a boron atom from the compound is added to the target molecule. This reaction is facilitated by a palladium catalyst .
Biochemical Pathways
The borylation process can lead to the formation of new carbon-boron bonds, which can significantly alter the chemical properties of the target molecule .
Pharmacokinetics
It’s worth noting that the compound has a predicted density of 108±01 g/cm3 and a boiling point of 3556±250 °C .
Result of Action
The result of the action of 2-Methyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanenitrile is the formation of new compounds through the borylation process. This can lead to significant changes in the chemical properties of the target molecule .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of a palladium catalyst is necessary for the borylation process . Additionally, the compound should be stored in a dark place, sealed in dry conditions, and at room temperature to maintain its stability .
Biochemical Analysis
Biochemical Properties
2-Methyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanenitrile plays a significant role in biochemical reactions, particularly in the context of borylation reactions. This compound interacts with various enzymes and proteins, facilitating the transfer of boron-containing groups to organic molecules. The nature of these interactions often involves the formation of covalent bonds between the boron atom and nucleophilic sites on the target biomolecules. This interaction can lead to the modification of the biochemical properties of the target molecules, enhancing their reactivity and stability .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of key signaling proteins, leading to altered cellular responses. Additionally, this compound can affect the expression of genes involved in metabolic pathways, thereby influencing the overall metabolic flux within cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The boron atom in the compound can form reversible covalent bonds with hydroxyl and amino groups on enzymes and proteins, leading to enzyme inhibition or activation. This binding can result in conformational changes in the target biomolecules, thereby altering their activity and function. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under controlled conditions, but it can degrade over time when exposed to light and air. Long-term exposure to the compound can lead to cumulative effects on cellular processes, including alterations in cell growth and differentiation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance cellular function and promote metabolic activity. At high doses, it can exhibit toxic effects, leading to cellular damage and adverse physiological responses. Threshold effects have been observed, where the compound’s beneficial effects are only seen within a specific dosage range, beyond which toxicity becomes apparent .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as oxidoreductases and transferases, facilitating the transfer of boron-containing groups to various metabolites. This interaction can influence metabolic flux and alter the levels of key metabolites within cells. The compound’s involvement in these pathways highlights its potential as a modulator of cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the compound’s movement across cellular membranes and its accumulation in specific cellular compartments. The distribution of the compound can influence its overall efficacy and impact on cellular function .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications. Its localization within organelles such as the nucleus, mitochondria, and endoplasmic reticulum can influence its interactions with biomolecules and its overall impact on cellular processes .
Properties
IUPAC Name |
2-methyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BNO2/c1-14(2,11-18)12-8-7-9-13(10-12)17-19-15(3,4)16(5,6)20-17/h7-10H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRZVGACTXWZULF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C(C)(C)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40728514 | |
Record name | 2-Methyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40728514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1160502-10-2 | |
Record name | 2-Methyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40728514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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